Methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate
Description
Methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate is a synthetic organic compound featuring a sulfonamide linker bridging a (E)-styryl group and a thiophene-substituted propanoate ester. This structure combines aromatic (thiophene, styryl) and sulfonamide moieties, which are commonly associated with bioactivity, particularly in enzyme inhibition and anti-inflammatory applications . The stereoelectronic properties of the (E)-styryl group may influence conformational stability and intermolecular interactions, while the thiophene ring could enhance π-stacking or hydrophobic interactions in biological systems .
Properties
IUPAC Name |
methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-21-16(18)12-14(15-8-5-10-22-15)17-23(19,20)11-9-13-6-3-2-4-7-13/h2-11,14,17H,12H2,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVPFEMYVIFXNF-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CS1)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC(C1=CC=CS1)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that sulfonylamino azinones, a class of compounds to which this molecule belongs, have been extensively studied for their biological activities. They have been found to possess diuretic, antihypertensive, anti-inflammatory, and anticancer activities. This suggests that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
Sulfonylamino azinones, including this compound, are known to interact with their targets in a way that modulates their activity. This modulation can result in changes to cellular processes, leading to the observed biological effects.
Biochemical Pathways
Given the reported biological activities of related sulfonylamino azinones, it can be inferred that the compound may influence pathways related to inflammation, hypertension, diuresis, and cancer. The exact downstream effects would depend on the specific targets and their roles in these pathways.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets Additionally, the compound’s action can be influenced by the specific cellular and tissue environments in which it is active
Biological Activity
Methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C18H19N1O4S1
- Molecular Weight : 357.48 g/mol
The compound features a thiophene ring and a sulfonamide group, which are significant in its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been shown to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.
In vitro studies using cancer cell lines have demonstrated that this compound can effectively reduce cell viability and induce cell cycle arrest. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways.
Tyrosinase Inhibition
Tyrosinase is a critical enzyme in melanin biosynthesis, and inhibition of this enzyme is a target for skin-whitening agents. Compounds similar to this compound have been evaluated for their ability to inhibit tyrosinase activity. Research has shown that certain analogs can inhibit tyrosinase more effectively than traditional agents like kojic acid, making them promising candidates for cosmetic applications.
Case Studies
- Cell Line Studies :
- In Vivo Studies :
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.
- Modulation of Gene Expression : It can alter the expression levels of genes associated with apoptosis and cell cycle regulation.
Comparative Analysis
| Property | This compound | Kojic Acid |
|---|---|---|
| Molecular Weight | 357.48 g/mol | 142.14 g/mol |
| Tyrosinase Inhibition | Yes (potent) | Moderate |
| Cytotoxicity | Low | Moderate |
| Anti-cancer Activity | Significant in vitro and in vivo | Limited |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
A. Sulfonamide-Containing Compounds highlights 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, a COX-2 inhibitor with 47.1% inhibition at 20 μM. However, the absence of a methoxy group and the presence of a thiophene may alter binding affinity or selectivity .
B. Thiophene Derivatives lists impurities in drospirenone formulations, including 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. The thiophene-propanoate backbone in the target compound shares structural similarity, but the sulfonamide and styryl groups differentiate its electronic profile and steric demands. This could affect metabolic stability or solubility compared to simpler thiophene derivatives .
Conformational and Crystallographic Comparisons
reports a pyrazoline-styryl crystal structure with C–H···O hydrogen bonding. However, the pyrazoline ring’s envelope conformation differs from the propanoate ester’s flexibility, which may reduce rigidity in the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Crystallographic Parameters (Hypothetical for Target Compound)
| Parameter | Target Compound (Predicted) | Compound |
|---|---|---|
| Space Group | P2₁/c (assumed) | P2₁/c |
| Hydrogen Bonding | S=O···H–C (sulfonamide) | C–H···O (carbonyl) |
| Conformation | Flexible ester chain | Envelope pyrazoline ring |
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis would require regioselective sulfonamide formation and (E)-styryl stabilization, analogous to methods in but with thiophene-specific protection/deprotection steps.
- Structure-Activity Relationship (SAR) : The thiophene’s electron-rich nature may enhance π-π interactions in drug-receptor binding compared to benzene rings in ’s derivatives.
- Crystallography : Tools like SHELXL () and WinGX () would be critical for resolving its crystal structure, particularly in analyzing sulfonamide-mediated hydrogen-bonding networks .
Q & A
Basic: How can the synthesis of Methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate be optimized to improve yield and purity?
Methodological Answer:
Optimization should focus on controlling stereochemistry and minimizing side reactions. Use coupling agents like EDCI/HOBt for sulfonamide bond formation, and monitor reaction progress via TLC. Purification via silica gel chromatography with a hexane/ethyl acetate gradient (3:1 to 1:2) is recommended. For E/Z isomer control, employ low-temperature conditions (0–5°C) during the styryl group introduction, as seen in analogous sulfonamide syntheses . Recrystallization from ethanol/water mixtures can enhance purity.
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
A combination of 1H/13C NMR (in CDCl3 or DMSO-d6) and FT-IR (to confirm sulfonamide N–H and ester C=O stretches) is essential. High-resolution mass spectrometry (HRMS) validates molecular weight. For absolute stereochemical confirmation, single-crystal X-ray diffraction is critical, as demonstrated in structurally related thiophene derivatives . UV-Vis spectroscopy can assess conjugation effects of the styryl-thiophene system.
Advanced: How can contradictions between computational stereochemical models and experimental data (e.g., NMR or X-ray) be resolved?
Methodological Answer:
First, compare experimental X-ray crystallography data (e.g., bond angles, torsion angles) with density functional theory (DFT)-optimized geometries . For NMR discrepancies, analyze coupling constants (e.g., for E/Z isomer verification) and NOESY/ROESY correlations to resolve spatial arrangements. If contradictions persist, re-evaluate solvent effects or tautomeric equilibria in computational models using polarizable continuum models (PCM).
Advanced: What experimental strategies assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 40°C, 60°C, and 80°C. Monitor degradation via HPLC-UV/HRMS to identify hydrolysis products (e.g., free sulfonamide or thiophene derivatives). Fluorinated sulfonamide analogs in suggest susceptibility to alkaline hydrolysis; thus, pH 7–10 should be prioritized . Kinetic modeling (Arrhenius plots) can extrapolate shelf-life under standard conditions.
Basic: What critical steps ensure regioselectivity during the sulfonylation reaction?
Methodological Answer:
Protect reactive sites (e.g., thiophene sulfur) with acetyl groups prior to sulfonylation. Use bulky bases like DMAP to direct sulfonyl chloride attack to the amino group. highlights sulfonyl urea regioselectivity via steric control, which can be adapted here . Post-reaction, deprotection under mild acidic conditions (e.g., 10% HCl in THF) restores the thiophene moiety without ester cleavage.
Advanced: How to design experiments investigating biological activity, given its structural motifs?
Methodological Answer:
Leverage the thiophene and styryl groups’ π-conjugation for in silico docking studies (e.g., AutoDock Vina) targeting enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases. Validate with in vitro assays :
- Enzyme inhibition assays (IC50 determination via fluorescence/quenching).
- Cellular uptake studies using fluorescently tagged analogs (e.g., BODIPY derivatives).
and note related impurities’ biological relevance, suggesting cytotoxicity screening against cancer cell lines .
Basic: Which chromatographic methods are optimal for purification?
Methodological Answer:
For initial purification, use flash chromatography with silica gel (230–400 mesh) and a gradient of ethyl acetate in hexane (10% → 50%). For polar impurities, switch to reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA). ’s use of recrystallization from ethanol/water mixtures is also applicable for final polishing .
Advanced: How to analyze electronic effects of the thiophene and styryl groups on the sulfonamide moiety?
Methodological Answer:
Combine UV-Vis spectroscopy (to study π→π* transitions) with DFT calculations (e.g., NBO analysis for charge distribution). Compare Hammett σ values for substituent effects: thiophene’s electron-rich nature may increase sulfonamide acidity, while the styryl group’s conjugation could delocalize electron density. ’s crystallographic data on similar esters supports bond-length analysis for resonance effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
